molecular formula C7H5BrN4 B1373764 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS No. 1299607-72-9

7-Bromopyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B1373764
CAS No.: 1299607-72-9
M. Wt: 225.05 g/mol
InChI Key: DHGMEPSZSWBNLX-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol This compound is characterized by a pyrido[3,2-d]pyrimidine core structure substituted with a bromine atom at the 7-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine typically involves the bromination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2-amino-5-bromonicotinonitrile with dimethylformamide dimethylacetal under microwave-assisted conditions . This method is efficient and library-friendly, allowing for the rapid synthesis of the target compound.

Industrial Production Methods: . These suppliers provide the compound for research purposes, ensuring its availability for scientific studies.

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The amine group at the 4-position can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

    Condensation Reactions: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Condensation Reactions: Products include imines or amides formed from the reaction with aldehydes or ketones.

Scientific Research Applications

7-Bromopyrido[3,2-d]pyrimidin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Comparison: 7-Bromopyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted research applications .

Properties

IUPAC Name

7-bromopyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMEPSZSWBNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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